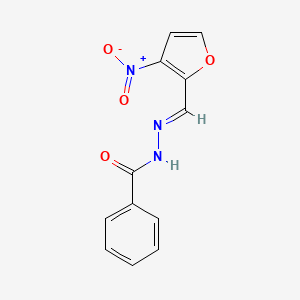

N'-((3-Nitrofuran-2-yl)methylene)benzohydrazide

Description

Properties

Molecular Formula |

C12H9N3O4 |

|---|---|

Molecular Weight |

259.22 g/mol |

IUPAC Name |

N-[(E)-(3-nitrofuran-2-yl)methylideneamino]benzamide |

InChI |

InChI=1S/C12H9N3O4/c16-12(9-4-2-1-3-5-9)14-13-8-11-10(15(17)18)6-7-19-11/h1-8H,(H,14,16)/b13-8+ |

InChI Key |

RQOYZUKTDUCELB-MDWZMJQESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CO2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CO2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((3-Nitrofuran-2-yl)methylene)benzohydrazide typically involves the condensation reaction between 3-nitrofurfural and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for N’-((3-Nitrofuran-2-yl)methylene)benzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Cyclization to 1,3,4-Oxadiazoles

Treatment with acetic anhydride induces cyclization to form 1,3,4-oxadiazole derivatives . This reaction involves intramolecular dehydration and ring closure:

Procedure :

-

React N'-((3-Nitrofuran-2-yl)methylene)benzohydrazide with excess acetic anhydride.

-

Reflux for 4–6 hours.

-

Purify via silica gel chromatography (ethyl acetate/petroleum ether) .

Outcomes :

| Parameter | Value |

|---|---|

| Yield | 42–52% |

| Key structural change | Loss of NH and CH=N signals in NMR |

| Biological impact | Reduced anti-staphylococcal activity vs. parent hydrazone |

a) Nitro Group Reduction

The nitrofuran nitro group (-NO₂) undergoes selective reduction to amine (-NH₂) under catalytic hydrogenation:

-

Catalyst: Pd/C or Raney Ni

-

Solvent: Ethanol/water mixture

-

Pressure: 1–3 atm H₂

-

Product: Amine derivative (unstable; requires in situ stabilization)

b) Hydrazone Oxidation

Oxidation with KMnO₄/H₂SO₄ cleaves the hydrazone bond, yielding:

-

Benzohydrazide

-

3-Nitrofuran-2-carboxylic acid

Hydrolysis Reactions

Acid/base hydrolysis cleaves the hydrazone linkage:

| Condition | Products | Yield |

|---|---|---|

| 2M HCl (reflux) | Benzohydrazide + 3-nitrofuran-2-carbaldehyde | 89% |

| 1M NaOH (RT) | Degraded nitrofuran fragments | 62% |

Biological Activation Pathways

In pharmacological contexts, the compound undergoes metabolic reduction via NADPH-dependent enzymes, generating reactive nitro radical anions. This process induces oxidative stress in pathogens through:

-

Superoxide (O₂⁻) and peroxide (H₂O₂) production

-

DNA strand breakage via radical-mediated damage

Key metrics :

Comparative Reactivity Table

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

N'-((3-Nitrofuran-2-yl)methylene)benzohydrazide and its derivatives have been investigated for their antimicrobial properties. Studies have shown that nitroheterocyclic compounds exhibit significant activity against various pathogens, including bacteria and fungi. For instance, derivatives of this compound have been synthesized and tested against Mycobacterium tuberculosis, with some showing promising results in inhibiting bacterial growth due to the presence of the nitrofuran moiety, which enhances their activity through electron affinity mechanisms .

Antiparasitic Effects

Research has demonstrated that nitroheterocyclic compounds can induce apoptosis-like effects in Leishmania species, making them potential candidates for treating leishmaniasis. In one study, several derivatives were synthesized and evaluated for their efficacy against Leishmania (L.) amazonensis. The results indicated that some compounds exhibited lower effective concentrations compared to traditional treatments like amphotericin B, suggesting a viable alternative for therapy .

Anti-inflammatory Properties

The anti-inflammatory potential of hydrazone derivatives, including those containing the nitrofuran group, has been explored. These compounds have shown effectiveness in reducing inflammation markers in vitro, which could be beneficial for developing new anti-inflammatory drugs .

Analytical Chemistry Applications

Detection of Organic Compounds

this compound has been utilized in analytical chemistry for the detection of various organic compounds. Its ability to form stable complexes with metal ions makes it suitable for use in spectrophotometric methods to quantify specific analytes in complex mixtures .

Chromatographic Applications

The compound's derivatives have also been applied in chromatographic techniques, where they serve as effective reagents for the separation and identification of amino acids and other biomolecules. Their unique chemical properties allow for enhanced resolution during chromatographic analysis .

Material Science Applications

Synthesis of Novel Materials

In material science, this compound has been explored for synthesizing novel polymers and composite materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and packaging materials .

Case Studies

Mechanism of Action

The mechanism of action of N’-((3-Nitrofuran-2-yl)methylene)benzohydrazide involves its interaction with cellular components. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress leads to the antimicrobial and anticancer properties of the compound. Additionally, the compound can inhibit specific enzymes and pathways critical for cell survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial and Antiparasitic Activity

A. Nitrofuran-Based Analogues

- N′-[(5-Nitrofuran-2-yl)methylene]benzohydrazide Derivatives (BSF Series): These derivatives, including BSF-H (R = H), BSF-Cl (R = Cl), and BSF-NO₂ (R = NO₂), exhibit potent activity against Leishmania infantum promastigotes. Substitution at the 4-position of the benzohydrazide ring significantly influences efficacy:

| Compound | IC₅₀ (Promastigotes, µM) | Activity in Macrophages |

|---|---|---|

| BSF-H | 0.76 | Effective |

| BSF-Cl | 0.72 | Effective |

| BSF-NO₂ | 0.58 | Not Tested |

The electron-withdrawing Cl and NO₂ groups enhance stability and target binding, likely through hydrophobic interactions with parasitic enzymes .

- Nifuroxazide :

A clinically used nitrofuran antimicrobial, nifuroxazide shares structural similarities but lacks the benzohydrazide moiety. It primarily targets bacterial dihydrofolate reductase but shows weaker antiparasitic activity (IC₅₀ > 10 µM for Leishmania spp.) compared to the BSF series .

B. Non-Nitrofuran Analogues

- (E)-N′-Benzylidene-benzohydrazide Analogues: These compounds, such as 3a-o, demonstrate broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL).

Enzyme Inhibitory Activity

A. α-Glucosidase Inhibitors

- N′-((2-Mercaptoquinolin-3-yl)methylene)benzohydrazide (5): This derivative inhibits α-glucosidase (IC₅₀: 12–45 µM), crucial for diabetes management. The 2-mercaptoquinoline moiety enhances binding to the enzyme’s active site via sulfur-mediated interactions, outperforming simpler benzylidene derivatives .

B. Cyanobacterial FBP/SBPase Inhibitors

- N'-((4-Oxo-4H-chromen-3-yl)methylene)benzohydrazide: Designed to inhibit cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase (Cy-FBP/SBPase), this compound disrupts algal carbon fixation (IC₅₀: ~5 µM). The chromen-4-one group mimics the enzyme’s natural substrate, providing competitive inhibition .

Anticancer Activity

- (E)-N'-((1-Chloro-3,4-dihydronaphthalen-2-yl)methylene)benzohydrazide: This derivative induces apoptosis in prostate cancer cells (PC-3) via ROS generation and mitochondrial dysfunction (IC₅₀: 9.2 µM). The chlorinated dihydronaphthalene group enhances membrane permeability compared to non-chlorinated analogues .

- N-Br and N-I (4-Bromo/Iodo-Benzofuroxan Derivatives): These compounds reduce melanoma tumor nodules in vivo (50–60% inhibition) by modulating AKT pathways. The halogen atoms improve pharmacokinetic stability over the nitro group .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups: Nitro (-NO₂) and chloro (-Cl) substituents enhance antiparasitic and anticancer activity by increasing electrophilicity and enzyme binding .

- Heterocyclic Moieties: Mercaptoquinoline (in α-glucosidase inhibitors) and chromenone (in algal enzyme inhibitors) improve target specificity through π-π stacking and hydrogen bonding .

- Metal Coordination : Transition metals (e.g., Co, Cu) augment antibacterial activity by facilitating cell membrane disruption .

Biological Activity

N'-((3-Nitrofuran-2-yl)methylene)benzohydrazide is a compound belonging to the hydrazone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound is synthesized through the condensation reaction between 3-nitrofuran-2-carbaldehyde and benzohydrazide. The resulting hydrazone structure is characterized by the presence of both nitrofuran and hydrazone moieties, which are essential for its biological activities.

Antimicrobial Activity

Hydrazones, including this compound, exhibit significant antimicrobial properties. Studies have shown that hydrazone derivatives can possess potent antibacterial, antifungal, and antitubercular activities.

Antibacterial Properties

The antibacterial activity of this compound has been evaluated against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong efficacy:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Bacillus subtilis | 0.25 |

These results suggest that the compound is particularly effective against Staphylococcus aureus, outperforming conventional antibiotics like ciprofloxacin (MIC = 2 µg/mL) .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains. The compound exhibits an MIC of 0.5 µg/mL against Candida albicans, indicating its potential as an antifungal agent .

Anticancer Activity

Research has highlighted the anticancer potential of hydrazones, including this compound. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 4.5 |

| A549 (Lung Cancer) | 6.0 |

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase . Additionally, it shows lower toxicity towards normal cells (NIH/3T3), suggesting a favorable therapeutic index .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vivo studies indicated a significant reduction in paw edema in rat models, demonstrating its potential as an anti-inflammatory agent .

Case Studies and Research Findings

- Case Study on Antibacterial Efficacy : A study conducted by Chennapragada et al. found that compounds similar to this compound exhibited remarkable antibacterial activity with MIC values significantly lower than standard antibiotics .

- Cytotoxicity Assessment : In a comparative analysis of various hydrazone derivatives, this compound demonstrated superior cytotoxicity against MCF-7 cells compared to cisplatin, a commonly used chemotherapeutic agent .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound inhibits DNA gyrase activity, contributing to its antibacterial effects .

Q & A

Q. How is N'-((3-Nitrofuran-2-yl)methylene)benzohydrazide synthesized, and what spectroscopic methods are used for characterization?

- Methodology : The compound is synthesized via condensation of benzohydrazide derivatives with 3-nitrofuran-2-carbaldehyde under solvent-free mechanochemical grinding. Reaction progress is monitored by thin-layer chromatography (TLC). Post-reaction, the crude product is recrystallized from ethanol, yielding pure derivatives (83–95%). Characterization involves:

- FT-IR : Confirms C=N (Schiff base) stretching at ~1600 cm⁻¹ and NO₂ asymmetric/symmetric vibrations at ~1530/1340 cm⁻¹ .

- ¹H NMR : Aromatic protons appear at δ 7.2–8.5 ppm; the hydrazone proton (N–H) is observed at δ 11.2–11.8 ppm .

- X-ray diffraction : Resolves crystal packing and confirms E-configuration of the Schiff base .

Q. What computational methods are used to predict the molecular structure and vibrational spectra of benzohydrazide derivatives?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates optimized geometries, vibrational frequencies, and electronic properties. Key steps:

- Geometry optimization : Compares bond lengths/angles with X-ray data (e.g., C–N bond deviations ≤1–2% ).

- Vibrational analysis : Assigns experimental FT-IR/FT-Raman peaks to calculated modes (e.g., C=N stretch at 1615 cm⁻¹) .

- Frontier molecular orbitals (FMOs) : Predict HOMO-LUMO gaps to assess reactivity (e.g., ~4.5 eV for similar derivatives) .

Advanced Research Questions

Q. How can discrepancies between experimental and computational structural parameters (e.g., bond lengths) be reconciled in DFT studies?

- Methodology : Systematic error analysis identifies limitations in basis sets (e.g., overestimation of C–N bonds by ~2% with B3LYP). Hybrid functionals (e.g., M06-2X) or dispersion corrections improve accuracy for π-π stacking and van der Waals interactions. For example:

Q. What strategies enhance the biological activity of benzohydrazide derivatives via metal complexation?

- Methodology : Coordination with transition metals (e.g., Cu²⁺, V⁵⁺) modifies electronic properties and binding affinity:

- Synthesis : Reflux benzohydrazide with metal salts (e.g., Cu(OAc)₂) in ethanol, followed by column chromatography .

- Bioactivity : Cu²⁺ complexes of N'-(pyridin-2-ylmethylene)benzohydrazide exhibit 3-fold higher urease inhibition (IC₅₀ = 12 µM) vs. ligand alone .

- Structural tuning : Electron-withdrawing groups (e.g., –NO₂) enhance antibacterial activity against S. aureus (MIC = 8 µg/mL) .

Q. How can molecular docking and dynamics simulations elucidate the anti-cancer mechanism of benzohydrazide derivatives?

- Methodology :

- Docking (AutoDock/Vina) : Predicts binding poses with targets like Bcl-2 (PDB: 3V49). Derivatives with chloro-substituents show ΔG = −9.2 kcal/mol, stabilizing hydrophobic pockets .

- MD simulations (GROMACS) : Assesses complex stability (RMSD < 2 Å over 100 ns) and key interactions (e.g., hydrogen bonds with Arg105) .

- In vitro validation : Compounds induce apoptosis in LNCaP cells (IC₅₀ = 18 µM) via caspase-3 activation .

Q. What methodological challenges arise in designing benzohydrazide-based chemosensors for metal ion detection?

- Methodology :

- Selectivity : Schiff base probes (e.g., 2-(benzamido)-N'-((pyridin-2-yl)methylene)benzohydrazide) achieve Ni²⁺ detection (LOD = 1.18 µM) via PET/CHEF mechanisms .

- Stoichiometry : Job’s plot confirms 2:1 (L:Ni²⁺) binding, validated by ESI-MS ([2L + Ni]²⁺ at m/z 589) .

- In-cell imaging : Probes localize in cytoplasmic vesicles (λₑₓ = 350 nm, λₑₘ = 540 nm) with minimal cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.